{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine
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Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a 2-methylpropyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the 2-methylpropyl group. The oxolane ring is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine: This compound is unique due to its specific substitution pattern and the presence of both a pyrazole and an oxolane ring.
Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring may exhibit different chemical and biological properties.
Oxolane-containing compounds: Similar compounds with variations in the oxolane ring can also show diverse reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
1856028-83-5 |
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Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C13H23N3O/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13/h5-6,11,13-14H,3-4,7-10H2,1-2H3 |
InChI Key |
JKWSRGIIYATFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCC2CCCO2 |
Origin of Product |
United States |
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